
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
One of the primary applications of compounds related to (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile is in the synthesis of novel triazole derivatives and their evaluation for antimicrobial activities. Research has demonstrated the potential of these derivatives, synthesized through various chemical reactions involving ester ethoxycarbonylhydrazones and primary amines, to possess good to moderate activities against a range of microorganisms. This synthesis pathway opens avenues for the development of new antimicrobial agents that could be critical in addressing drug resistance and enhancing therapeutic strategies (Bektaş et al., 2007).
Biological Activity and Structure-Activity Relationship Studies
Another significant application involves the creation of conazole analogues via not only conventional methods but also utilizing green chemistry techniques such as microwave and ultrasound irradiation. These analogues have been tested for various biological potentials including antimicrobial, antioxidant, and enzyme inhibitory activities. The findings suggest promising results, indicating that these compounds have potential therapeutic applications across a broad spectrum of diseases. Additionally, molecular docking studies validate their enzyme inhibitory potentials, providing a basis for further exploration in drug development (Mermer et al., 2018).
Genotoxicity and Metabolic Activation
The research also extends into understanding the genotoxicity of certain piperazine derivatives, which is crucial for evaluating their safety profiles. Studies investigating the metabolism and potential mutagenicity of these compounds reveal the mechanisms through which they interact with DNA, including the bioactivation pathways that lead to reactive intermediates. Such insights are vital for drug safety assessments and for designing molecules with minimized adverse effects (Kalgutkar et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-31-18-6-4-5-17(15-18)9-10-22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)19-7-2-3-8-20(19)25/h2-10,15H,11-14H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHEEJGYDHRLG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

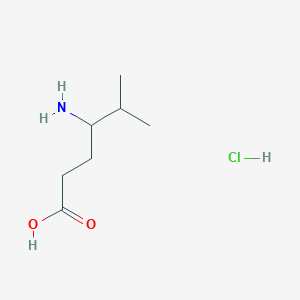
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2894452.png)
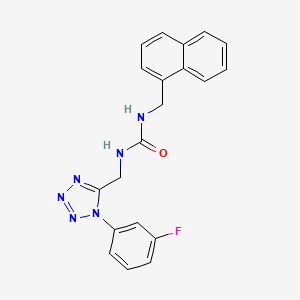
![N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2894455.png)
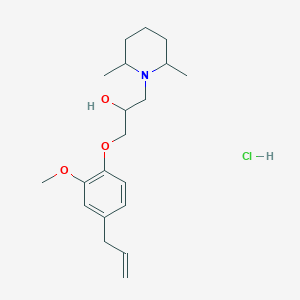
![4-methyl-2-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)thiazole-5-carboxamide](/img/structure/B2894459.png)
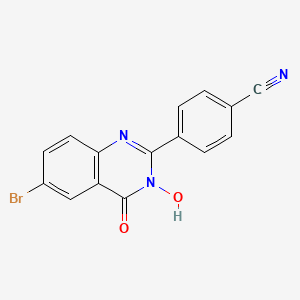
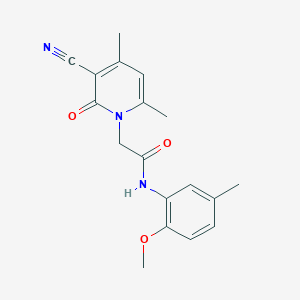
![1-methyl-1H-benzo[d]imidazol-5-yl 2-(methylthio)benzoate](/img/structure/B2894466.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2894467.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2894468.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]-](/img/structure/B2894470.png)
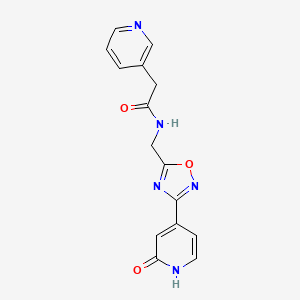
![3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2894472.png)